(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide
Descripción
Propiedades
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c23-17(20-21-6-8-25-9-7-21)2-1-5-22-18(24)16(29-19(22)28)11-13-3-4-14-15(10-13)27-12-26-14/h3-4,10-11H,1-2,5-9,12H2,(H,20,23)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFLIUEQUXKRC-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide represents a novel structure within the thiazolidinone class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazolidinone core : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Benzo[d][1,3]dioxole moiety : This aromatic system is often associated with enhanced biological properties.
- Morpholine group : Typically contributes to improved solubility and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 301.36 g/mol
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
A study evaluating the antimicrobial efficacy of thiazolidinones found that modifications at specific positions greatly influenced activity levels. The compound's structure suggests potential interactions with microbial enzymes, which could inhibit cell wall synthesis, a common target for antibacterial agents .
Anticancer Activity
Thiazolidinones have been explored for their anticancer properties. The compound under review has been tested against multiple cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- CNS Cancer
In vitro studies have demonstrated that certain thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit proliferation. For example, a related thiazolidinone was found to be cytotoxic against a panel of 60 cancer cell lines, indicating broad-spectrum anticancer potential .
Anti-inflammatory and Analgesic Effects
Compounds within the thiazolidinone family are also noted for their anti-inflammatory and analgesic effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and pathways associated with pain signaling. Specific derivatives have shown promise in reducing inflammation in animal models .
Antioxidant Activity
The antioxidant capacity of thiazolidinones has been assessed through various assays. Compounds similar to the one in focus have shown significant reducing power, outperforming standard antioxidants like vitamin E. This property is crucial for mitigating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds:
These findings collectively underscore the therapeutic potential of thiazolidinones, particularly those modified with benzo[d][1,3]dioxole and morpholine groups.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide have shown effectiveness against various bacterial strains:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
A study evaluating the antimicrobial efficacy of thiazolidinones found that modifications at specific positions greatly influenced activity levels. The compound's structure suggests potential interactions with microbial enzymes, which could inhibit cell wall synthesis, a common target for antibacterial agents.
Anticancer Activity
Thiazolidinones have been explored for their anticancer properties. The compound has been tested against multiple cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- Central Nervous System (CNS) Cancer
In vitro studies have demonstrated that certain thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit proliferation. For example, related thiazolidinones were found to be cytotoxic against a panel of 60 cancer cell lines, indicating broad-spectrum anticancer potential.
Anti-inflammatory and Analgesic Effects
Compounds within the thiazolidinone family are also noted for their anti-inflammatory and analgesic effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and pathways associated with pain signaling. Specific derivatives have shown promise in reducing inflammation in animal models.
Antioxidant Activity
The antioxidant capacity of thiazolidinones has been assessed through various assays. Compounds similar to this compound have shown significant reducing power, outperforming standard antioxidants like vitamin E. This property is crucial for mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Thiazolidinone A | Thiazolidinone derivative | Antimicrobial | Effective against E. coli and S. aureus |
| Thiazolidinone B | Thiazolidinone derivative | Anticancer | Induced apoptosis in breast cancer cells |
| Thiazolidinone C | Thiazolidinone derivative | Anti-inflammatory | Reduced paw edema in rat models |
These findings collectively underscore the therapeutic potential of thiazolidinones, particularly those modified with benzo[d][1,3]dioxole and morpholine groups.
Análisis De Reacciones Químicas
3.1. Formation of Thiazolidinone
One of the primary steps involves the formation of the thiazolidinone ring through a condensation reaction between a thioamide and an α-keto acid:
This reaction typically requires heating in the presence of a suitable catalyst.
3.2. Aldol Condensation
The introduction of the benzo[d] dioxole moiety can be achieved via an aldol condensation reaction between a substituted aldehyde and a ketone:
This step is crucial for establishing the required double bond configuration in the final product.
4.1. Mechanism of Thiazolidinone Formation
The mechanism for thiazolidinone formation involves nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon of the α-keto acid, followed by cyclization and dehydration to yield the thiazolidinone structure.
4.2. Mechanism of Aldol Condensation
In aldol condensation, the enolate ion formed from the ketone attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy ketone intermediate that subsequently undergoes dehydration to form an α,β-unsaturated carbonyl compound.
Reaction Conditions and Yields
| Reaction Type | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiazolidinone Formation | 80 - 120 | Ethanol | p-Toluene sulfonic acid | 70 - 85 |
| Aldol Condensation | Room Temp - 50 | Acetone | NaOH | 60 - 75 |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally analogous derivatives reported in the literature:
Key Observations
Substituent Effects on Bioactivity: The morpholinobutanamide group in the target compound likely enhances CNS penetration compared to carboxylic acid-substituted analogs (e.g., acetic acid derivatives in ), which may explain its inferred anticonvulsant activity . Benzodioxole vs.
Thiazolidinone derivatives can exist as thione-thiol tautomers, but spectral data (IR, NMR) confirm the thione form predominates, critical for stabilizing interactions with enzymes like PI3 kinase or voltage-gated ion channels .
Synthetic Routes :
- The target compound is synthesized via alkylation of rhodanine precursors with morpholine derivatives, analogous to methods in (e.g., reaction with methyl iodide and DIPEA). This contrasts with acetic acid derivatives (), which require carboxylation or hydrolysis steps .
Pharmacological Performance: Anticonvulsant Activity: N-substituted benzodioxole-thiazolidinones (e.g., ) show ED₅₀ values of 38 mg/kg in maximal electroshock (MES) tests, comparable to phenytoin. The morpholinobutanamide group may further improve pharmacokinetics . Antitumor Activity: Diphenylpyrazole-substituted thiazolidinones () exhibit IC₅₀ values of 12 µM against MCF-7 cells, outperforming doxorubicin (IC₅₀ = 15 µM). The target compound’s benzodioxole group lacks antitumor data but may synergize with morpholine’s solubility for dual activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize stoichiometry by using 1.5 equivalents of the oxo-compound (e.g., benzodioxole aldehyde) relative to thiosemicarbazide derivatives, as demonstrated in thiazolidinone syntheses . Reflux in a DMF/acetic acid solvent system (e.g., 5 mL DMF + 10 mL acetic acid) enhances solubility and reaction efficiency. Post-reaction, recrystallize the product from ethanol or DMF-acetic acid mixtures to remove impurities. Monitor reaction progress via TLC (20% ethyl acetate in hexane) to terminate reflux at completion .
Q. What spectroscopic techniques confirm the Z-configuration of the benzodioxolylmethylene group?
- Methodological Answer : Use NMR to identify coupling constants () between the exocyclic double bond protons; Z-isomers typically exhibit -values <10 Hz due to restricted rotation. IR spectroscopy can corroborate the presence of C=S (1050–1250 cm) and C=O (1650–1750 cm) groups. X-ray crystallography (if crystalline) provides definitive stereochemical evidence .
Q. What are best practices for characterizing purity and stability under varying storage conditions?
- Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Elemental analysis (C, H, N) verifies stoichiometric consistency. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, urease enzyme sources, or bacterial strains) to minimize variability. For example, antitumor activity discrepancies may arise from differences in cancer cell lines (e.g., HeLa vs. MCF-7). Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability assays) .
Q. What computational methods predict binding affinity to urease, and how do they compare with in vitro results?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the urease crystal structure (PDB ID: 4UBP) to simulate ligand-receptor interactions. Compare predicted binding energies with IC values from in vitro urease inhibition assays. Molecular dynamics (MD) simulations (GROMACS) over 100 ns can assess binding stability .
Q. How to design experiments probing the morpholinobutanamide moiety’s role in pharmacokinetics?
- Methodological Answer : Synthesize analogs lacking the morpholine group and compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms). Assess permeability via Caco-2 cell monolayers and plasma protein binding using equilibrium dialysis. Pharmacokinetic parameters (AUC, ) can be measured in rodent models .
Q. What analytical approaches reconcile discrepancies between theoretical and experimental NMR chemical shifts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
